

# Application Note: Utilizing BPO-27 in Mouse Models of Secretory Diarrhea

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## Compound of Interest

Compound Name: BPO-27 racemate

Cat. No.: B560641

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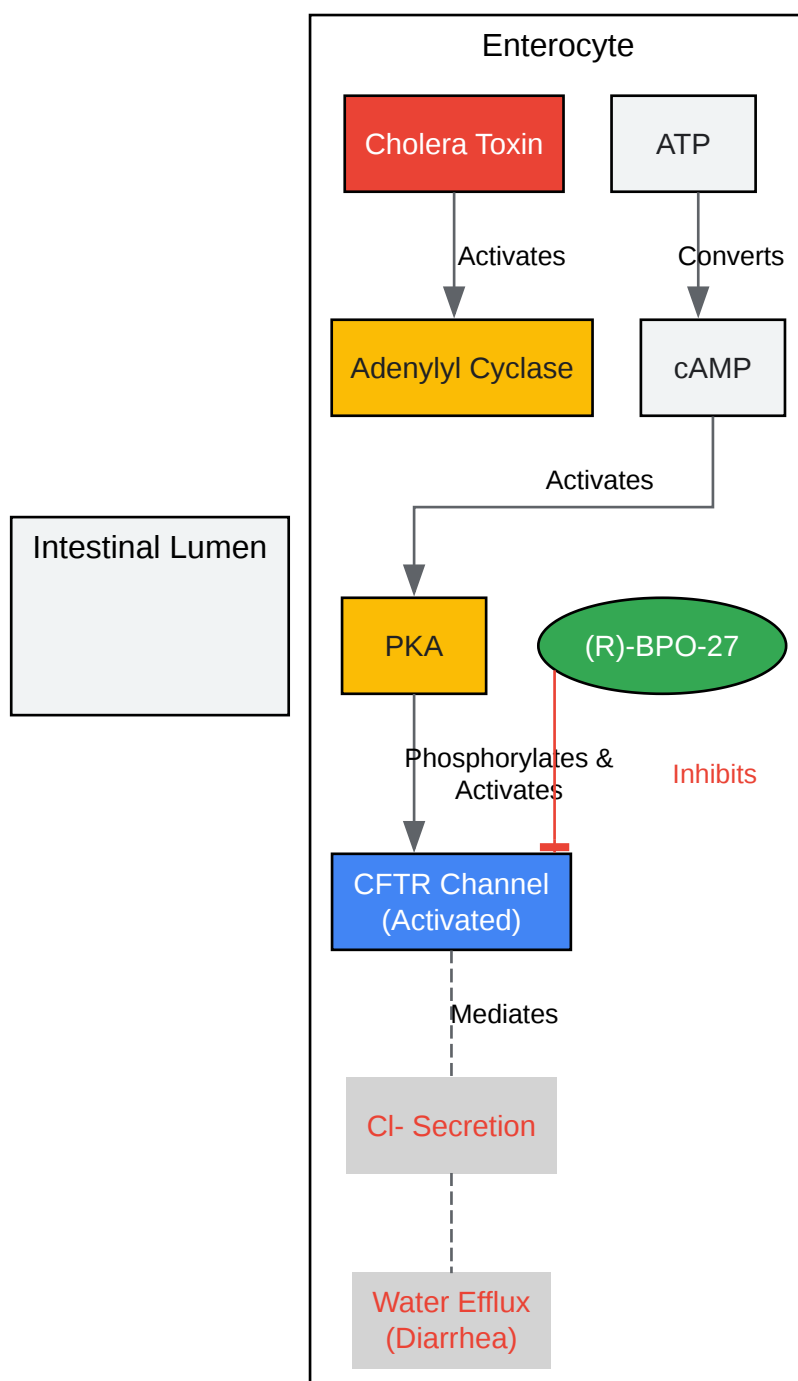
Audience: Researchers, scientists, and drug development professionals.

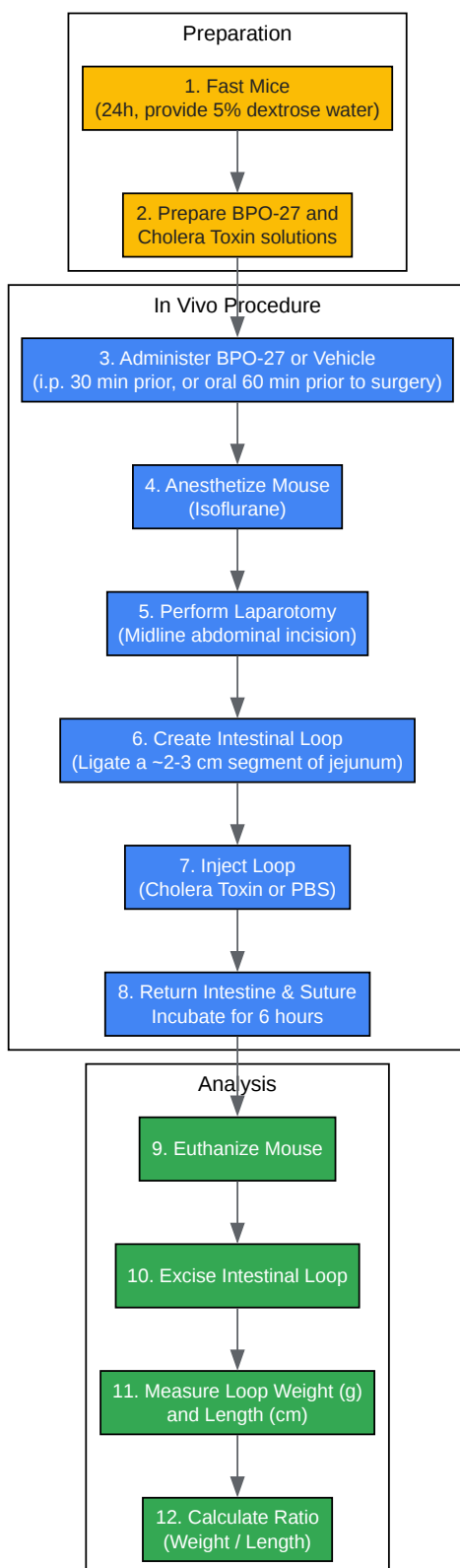
Introduction Secretory diarrheas, such as those caused by cholera and enterotoxigenic *E. coli*, represent a significant global health burden. The pathophysiology of these diseases involves the hyperactivation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride ion channel located on the apical membrane of intestinal epithelial cells.[1][2][3] Enterotoxins elevate intracellular cyclic AMP (cAMP), leading to CFTR activation, massive chloride secretion into the intestinal lumen, and subsequent life-threatening water loss.[4][5]

BPO-27 is a potent, small-molecule inhibitor of the CFTR chloride channel.[6][7] It exists as a racemic mixture, but its inhibitory activity is attributed to the (R)-BPO-27 enantiomer, which has a low-nanomolar potency.[1][8] The (S)-enantiomer is inactive.[8] Studies have demonstrated that both the pure (R)-enantiomer and the racemic mixture can protect mice from cholera toxin-dependent diarrheal disease.[4] (R)-BPO-27 has been shown to inhibit CFTR by competing with ATP, thereby stabilizing the channel in a closed conformation.[6][9] With high oral bioavailability and low toxicity in preclinical studies, BPO-27 is a valuable tool for studying the mechanisms of secretory diarrhea and for evaluating potential anti-diarrheal therapeutics.[1][2][5]

## Mechanism of Action: CFTR Inhibition

Bacterial enterotoxins, like Cholera Toxin (CT), trigger a signaling cascade that results in the overactivation of CFTR. BPO-27 directly targets and inhibits the CFTR channel, blocking the efflux of chloride ions and thereby reducing intestinal fluid secretion.





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